molecular formula C9H16O6 B8223839 (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol

(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol

Cat. No.: B8223839
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-KRQWFDNZSA-N
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Description

(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol: is a compound that features an allyl group attached to a D-galactopyranoside moiety. The allyl group is a substituent with the structural formula −CH2−HC=CH2, consisting of a methylene bridge attached to a vinyl group The D-galactopyranoside part is derived from D-galactose, a type of sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol typically involves the allylation of D-galactopyranoside. One common method is the use of allyl halides in the presence of a base to facilitate the substitution reaction. For example, D-galactopyranoside can be reacted with allyl bromide in the presence of a base like sodium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale allylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed from the oxidation of the allyl group.

    Saturated Compounds: Formed from the reduction of the double bond.

    Substituted Derivatives: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The D-galactopyranoside moiety can be recognized by carbohydrate-binding proteins, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol is unique due to the presence of the D-galactopyranoside moiety, which imparts specific biological properties and reactivity. The combination of the allyl group and D-galactopyranoside makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5?,6-,7?,8?,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-KRQWFDNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1C(C([C@H](C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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